(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride
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Description
“(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 115201-28-0 . It has a molecular weight of 206.72 . The IUPAC name for this compound is (2S)-3-methyl-1-oxo-1-(1-pyrrolidinyl)-2-butanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 177-179 degrees Celsius .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyrrolidine, followed by the addition of tert-butyl bromoacetate and subsequent hydrolysis to yield the intermediate (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-ol. This intermediate is then converted to the final product through a series of reactions involving oxidation, protection, and deprotection steps.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "pyrrolidine", "tert-butyl bromoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: React 2,2-dimethyl-1,3-dioxolane-4-methanol with pyrrolidine in the presence of sodium borohydride to yield the intermediate (2S,4S)-2,4-dimethyl-1-(pyrrolidin-1-yl)pentane-1,4-diol.", "Step 2: Protect the hydroxyl group of the intermediate with tert-butyl bromoacetate in the presence of sodium hydroxide to yield the intermediate (2S,4S)-2,4-dimethyl-1-(pyrrolidin-1-yl)pentane-1,4-diyl bis(2-methylpropanoate).", "Step 3: Oxidize the protected intermediate with acetic acid and sodium chlorite to yield the intermediate (2S,4S)-2,4-dimethyl-1-(pyrrolidin-1-yl)pentane-1,4-diyl bis(acetate).", "Step 4: Deprotect the intermediate with hydrochloric acid to yield the intermediate (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-ol.", "Step 5: Protect the hydroxyl group of the intermediate with tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the intermediate (2S)-2-[(tert-butyldimethylsilyl)oxy]-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-ol.", "Step 6: Oxidize the protected intermediate with Dess-Martin periodinane to yield the intermediate (2S)-2-[(tert-butyldimethylsilyl)oxy]-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one.", "Step 7: Deprotect the intermediate with trifluoroacetic acid to yield the final product (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride." ] } | |
CAS No. |
2624109-44-8 |
Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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